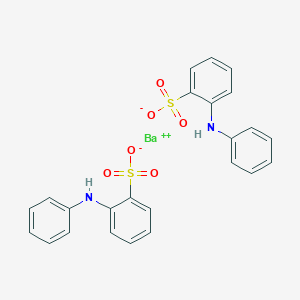

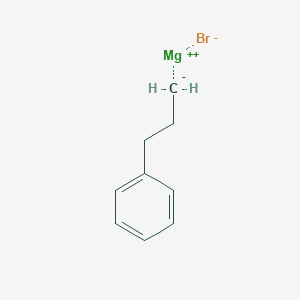

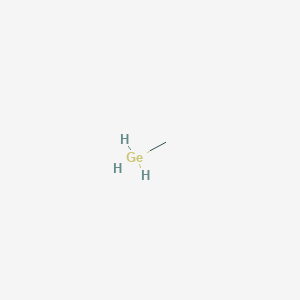

![molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7](/img/structure/B72854.png)

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Vue d'ensemble

Description

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, or DMBDO, is an organic compound used in a variety of scientific research applications. It is a bicyclic molecule that is composed of two methyl groups and two carboxylate groups attached to a bicyclo[2.2.2]octane ring system. Due to its unique structure and properties, DMBDO has become an important tool for scientists and researchers in fields such as organic chemistry, analytical chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis of Bicyclo[3.3.0]octane Derivatives : It's used as a precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes to synthesize functionalized bicyclo[3.3.0]octane derivatives through an iodine atom transfer mechanism, offering good yields (Kitagawa et al., 2002).

Lipid Metabolism Research : It serves as a base structure in the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives, exploring routes for synthesizing derivatives with potential applications in lipid metabolism studies (Humber et al., 1964).

Formation of Tricyclo[3.3.0.03,7] Octane Skeleton : It is utilized in the synthesis of dimethyl tricyclo[3.3.0.03,7] octane-1,5-dicarboxylate, contributing to the development of new synthetic routes for tricyclic skeletons (Camps et al., 1987).

Polyester Synthesis : It's used in melt polycondensation to prepare copolyesters, demonstrating its potential in polymer science for creating materials with unique thermal and mechanical properties (Liu & Turner, 2010).

Antifolate Activity Evaluation : In medicinal chemistry, it's utilized in synthesizing compounds for evaluating antifolate and antitumor activities, specifically in the synthesis of aminopterin analogues (Reynolds et al., 2001).

Synthesis of Molecular Motors : Its derivatives are used in the synthesis of molecular motors, incorporating electroactive groups and exploring the insulating role of the bicyclo[2.2.2]octane fragment (Vives et al., 2007).

Mécanisme D'action

Mode of Action

It is known that the compound is used in the preparation of cycloalkanecarboxamides and related compounds as modulators of the integrated stress pathway . .

Biochemical Pathways

It is known that it is used in the synthesis of cycloalkanecarboxamides, which are known to modulate the integrated stress pathway

Result of Action

It is known that the compound is used in the synthesis of cycloalkanecarboxamides, which are known to modulate the integrated stress pathway . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name |

dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVTVDGSLEUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384379 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-96-7 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) in the synthesis of copolyesters?

A: DMCD-2 is a cycloaliphatic diester that, when incorporated into copolyesters, contributes to a higher glass transition temperature (Tg) compared to other similar cycloaliphatic diesters. [, ] A higher Tg means the polymer transitions from a glassy to a rubbery state at a higher temperature, potentially leading to materials with enhanced thermal stability and mechanical properties at elevated temperatures. Specifically, the copolyester based on DMCD-2 exhibited a Tg of up to 115 °C. []

Q2: How does the incorporation of DMCD-2 affect the properties of copolyesters compared to other similar diesters?

A: Incorporating DMCD-2 into copolyesters, particularly with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), leads to a linear increase in Tg with increasing DMCD-2 content. [] This allows for the fine-tuning of the material's thermal properties. Additionally, dynamic mechanical analysis (DMA) revealed that all cycloaliphatic copolyesters, including those with DMCD-2, exhibit secondary relaxations attributed to conformational changes in the cyclohexylene rings. [] These relaxations can influence the polymer's flexibility and impact its performance in specific applications.

Q3: Are there any established methods for efficiently synthesizing this compound (DMCD-2)?

A: Yes, research indicates a convenient one-pot synthesis method for DMCD-2. [] This approach simplifies the preparation process, potentially leading to increased efficiency and cost-effectiveness compared to multi-step syntheses. This readily available precursor further facilitates the use of DMCD-2 in the development of novel copolyesters and other polymeric materials.

Q4: Are there any environmental concerns associated with this compound (DMCD-2) and the resulting polymers?

A: While the provided research articles do not delve into the environmental impact of DMCD-2 or the copolyesters synthesized with it, this aspect requires consideration. Further research should investigate the biodegradability of these polymers and explore strategies for recycling and responsible waste management to minimize any potential negative environmental effects. [] Understanding the life cycle of these materials is crucial for developing sustainable polymer technologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

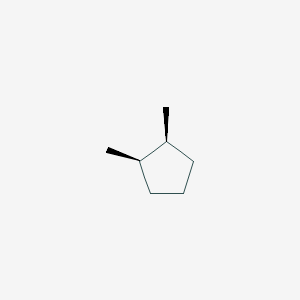

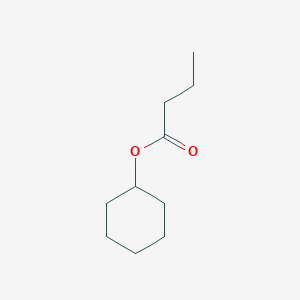

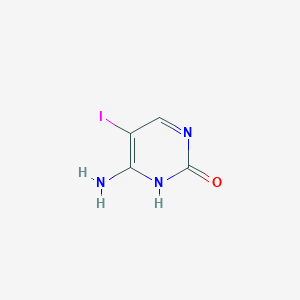

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)

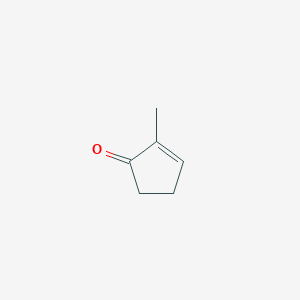

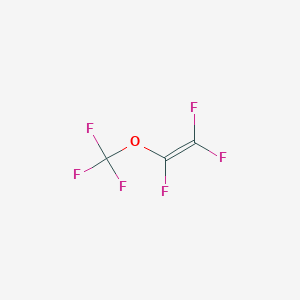

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)